molecular formula C18H23N3O B5539920 N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine

N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine

Cat. No. B5539920
M. Wt: 297.4 g/mol
InChI Key: QPMWYWFYDUQTAV-UHFFFAOYSA-N
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Description

N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine is a chemical compound of interest due to its potential in various fields of chemistry and materials science. While direct studies on this compound are scarce, research on related pyrimidinamine derivatives offers valuable insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of closely related pyrimidinamine derivatives typically involves multi-step chemical reactions, including alkylation, cyclization, and condensation processes. For instance, a novel synthesis approach for similar compounds entails coupling reactions between appropriate phenyl)methanamine and pyrimidine derivatives under controlled conditions to achieve high yields and specificity (Bommeraa et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidinamine derivatives is often elucidated through X-ray crystallography, revealing detailed geometries, bond lengths, and angles critical for understanding the compound's chemical behavior and interactions. Studies on similar compounds demonstrate the importance of N-H...O hydrogen bonding and π-π interactions in determining the crystal packing and stability of these molecules (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidinamine derivatives participate in various chemical reactions, including cycloaddition, nitrosation, and benzylation, leading to a wide range of functionalized products with diverse properties. For example, reactions with hydroxylamine hydrochloride can result in cyclization products with altered pyrimidine rings, demonstrating the compound's reactivity and potential for chemical modification (Sasaki et al., 2001).

Physical Properties Analysis

The physical properties of pyrimidinamine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and organic synthesis. Studies on related compounds show variations in solubility and thermal stability based on substituent groups and molecular structure (Banerjee et al., 2003).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Research has been conducted on the synthesis and characterization of novel compounds, including polyimides and pyrimidine derivatives, that demonstrate significant potential in materials science. For instance, novel polyimides derived from aromatic dianhydride monomers have shown good solubility in aprotic amide solvents and excellent thermal stability, making them suitable for high-performance materials applications (Wang et al., 2006).

Catalytic and Synthetic Applications

  • Studies on platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines reveal that compounds related to N-benzyl-4-(cyclohexyloxy)-6-methyl-2-pyrimidinamine can undergo reactions to form pyrrolidine derivatives, indicating their potential as intermediates in organic synthesis (Bender & Widenhoefer, 2005).

Antiviral and Antitumor Activities

  • Research on pyrimidine-2,4-diones has uncovered dual inhibitors of HIV reverse transcriptase and integrase, showcasing the therapeutic potential of pyrimidine derivatives in antiviral therapies (Tang et al., 2011).
  • Furthermore, the design and synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine as a potent inhibitor of hepatitis C virus replication highlight the significance of such compounds in developing antiviral drugs (Clark et al., 2005).

Novel Synthesis Techniques and Applications

  • Research into the novel synthesis and properties of various derivatives, including 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione, has provided insights into the potential of these compounds in autorecycling oxidation of amines and alcohols, demonstrating their utility in organic synthesis and potential industrial applications (Mitsumoto & Nitta, 2004).

Biological Labeling and Sensing

  • The development of luminescent cyclometalated iridium(III) diimine complexes for biological labeling reagents showcases the application of pyridine and pyrimidine derivatives in bioimaging and sensing, offering tools for biological research and diagnostic applications (Lo et al., 2003).

properties

IUPAC Name

N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-12-17(22-16-10-6-3-7-11-16)21-18(20-14)19-13-15-8-4-2-5-9-15/h2,4-5,8-9,12,16H,3,6-7,10-11,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMWYWFYDUQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322036
Record name N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine

CAS RN

370852-07-6
Record name N-benzyl-4-cyclohexyloxy-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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